(S)-alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-formyl-5-(hydroxymethyl)-1H-pyrrole-1-hexanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-formyl-5-(hydroxymethyl)-1H-pyrrole-1-hexanoic Acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring, a formyl group, and a hydroxymethyl group, making it a valuable molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-formyl-5-(hydroxymethyl)-1H-pyrrole-1-hexanoic Acid typically involves multiple steps. One common method starts with the preparation of N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester. This intermediate is then subjected to various reactions, including the addition of formyl groups and hydroxymethyl groups, under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and reagents to facilitate the reactions and purification steps.
Chemical Reactions Analysis
Types of Reactions
(S)-alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-formyl-5-(hydroxymethyl)-1H-pyrrole-1-hexanoic Acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to form carboxylic acids.
Reduction: The formyl group can be reduced to alcohols.
Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(S)-alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-formyl-5-(hydroxymethyl)-1H-pyrrole-1-hexanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of (S)-alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-formyl-5-(hydroxymethyl)-1H-pyrrole-1-hexanoic Acid involves its interaction with specific molecular targets and pathways. The formyl and hydroxymethyl groups play crucial roles in these interactions, facilitating binding to enzymes and receptors, which can lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester
- Cyclohexaneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(hydroxymethyl)-, methyl ester
Properties
Molecular Formula |
C17H26N2O6 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
6-[2-formyl-5-(hydroxymethyl)pyrrol-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C17H26N2O6/c1-17(2,3)25-16(24)18-14(15(22)23)6-4-5-9-19-12(10-20)7-8-13(19)11-21/h7-8,10,14,21H,4-6,9,11H2,1-3H3,(H,18,24)(H,22,23) |
InChI Key |
HRPTWJCMCPFRCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN1C(=CC=C1C=O)CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.